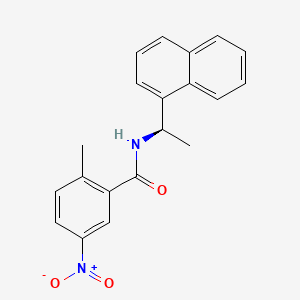![molecular formula C18H17NO4S B3184271 6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one CAS No. 1087624-28-9](/img/structure/B3184271.png)
6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Übersicht
Beschreibung
SXR-1096 ist ein First-in-Class, potenter und selektiver niedermolekularer Inhibitor von Kallikreinen 5, 7 und 14 (KLK5, KLK7 und KLK14). Es wurde von Sixera Pharma zur Behandlung des Netherton-Syndroms entwickelt, einer seltenen genetischen Hauterkrankung, die durch rote, schuppige Haut und eine erhöhte Anfälligkeit für Infektionen gekennzeichnet ist .
Herstellungsmethoden
Die spezifischen Synthesewege und Reaktionsbedingungen für SXR-1096 sind proprietär und wurden in öffentlich zugänglichen Quellen nicht offengelegt. Es ist bekannt, dass die Verbindung als topische Hautcreme zur täglichen Anwendung bei Patienten mit seltenen Hauterkrankungen formuliert ist .
Wirkmechanismus
This compound is expected to work by blocking the effect of kallikreins . Kallikreins are enzymes involved in the shedding of the skin. In patients with Netherton syndrome, a mutation in the gene responsible for producing a protein called LEKT1, which regulates the action of kallikreins, causes kallikreins to become overactive, leading to excessive shedding and damage to the skin . By blocking the excess kallikrein activity, this compound is expected to allow the skin to function more normally, relieving the symptoms of the condition .
Vorbereitungsmethoden
The specific synthetic routes and reaction conditions for SXR-1096 are proprietary and have not been disclosed in publicly available sources. it is known that the compound is formulated as a topical skin cream for daily use in patients with rare skin conditions .
Analyse Chemischer Reaktionen
SXR-1096 ist ein niedermolekulares Medikament, das als Inhibitor von Kallikreinen 5, 7 und 14 wirkt. Die Verbindung durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind in den Stoffwechselwegen von niedermolekularen Medikamenten weit verbreitet.
Substitutionsreaktionen: Diese Reaktionen können während der Synthese der Verbindung auftreten, wobei bestimmte funktionelle Gruppen eingeführt oder ersetzt werden.
Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen, die bei der Synthese von SXR-1096 verwendet werden, sind proprietär. typische Reagenzien für solche Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der pharmazeutisch wirksame Bestandteil, SXR-1096, der zu einer topischen Creme formuliert ist
Wissenschaftliche Forschungsanwendungen
SXR-1096 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als niedermolekularer Inhibitor wird SXR-1096 in Studien verwendet, um die Hemmung von Kallikreinen und ihre Rolle bei Hauterkrankungen zu verstehen.
Biologie: Die Verbindung wird verwendet, um die biologischen Pfade zu untersuchen, die Kallikreine und ihre Regulation in der Haut beinhalten.
Medizin: SXR-1096 wird als gezielte Behandlung des Netherton-Syndroms entwickelt, mit dem Potenzial, die geschädigte Hautbarriere wiederherzustellen und die Symptome zu lindern
Industrie: Die Entwicklung der Verbindung und die Formulierung zu einer topischen Creme stellen einen bedeutenden Fortschritt in der pharmazeutischen Industrie dar, insbesondere in der Behandlung seltener Hauterkrankungen
Wirkmechanismus
SXR-1096 übt seine Wirkung aus, indem es die Aktivität von Kallikreinen 5, 7 und 14 hemmt. Diese Proteasen sind bei Patienten mit Netherton-Syndrom aufgrund des Mangels des Proteaseinhibitors LEKTI in der Haut überaktiv. Durch die Hemmung dieser Kallikreine trägt SXR-1096 dazu bei, die normale Funktion der Hautbarriere wiederherzustellen und Entzündungen, Schuppenbildung und die Anfälligkeit für Infektionen zu reduzieren .
Vergleich Mit ähnlichen Verbindungen
SXR-1096 ist einzigartig in seiner spezifischen Hemmung von Kallikreinen 5, 7 und 14. Ähnliche Verbindungen umfassen andere Kallikrein-Inhibitoren, aber SXR-1096 ist das erste, das speziell zur Behandlung des Netherton-Syndroms entwickelt wurde. Andere Kallikrein-Inhibitoren können andere Untergruppen von Kallikreinen angreifen oder für andere Indikationen eingesetzt werden .
Liste ähnlicher Verbindungen
Kallikrein-Inhibitor 1: Zielt auf eine andere Untergruppe von Kallikreinen ab.
Kallikrein-Inhibitor 2: Wird für verschiedene medizinische Erkrankungen eingesetzt.
Kallikrein-Inhibitor 3: Hat ein breiteres Spektrum an Kallikrein-Zielen.
SXR-1096 zeichnet sich durch seine Spezifität und sein Potenzial als gezielte Behandlung für eine seltene und schwere Hauterkrankung aus .
Eigenschaften
IUPAC Name |
6-ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-4-22-15-9-12-13(10-14(15)21-2)19-17(23-18(12)20)11-7-5-6-8-16(11)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBMTFVGGUDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087624-28-9 | |
| Record name | 6-Ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-bensoxazin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087624289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SXR-1096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDQ30W2KTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


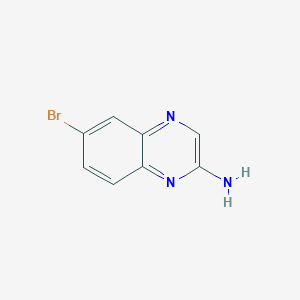
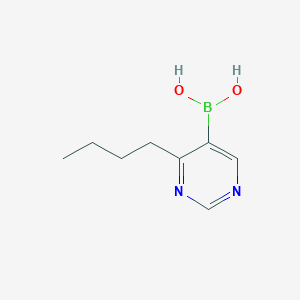

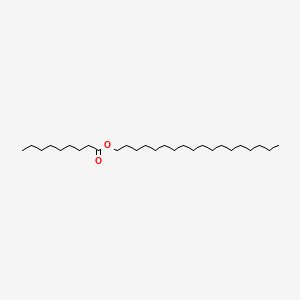

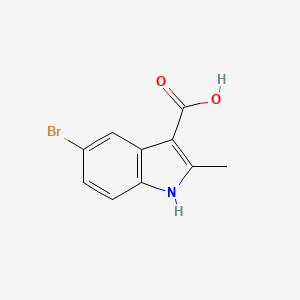
![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)


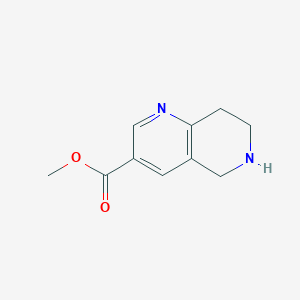

![Imidazo[1,2-a]pyridin-7-ylboronic acid](/img/structure/B3184289.png)
![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)
